2,2-Difluorobutyric acid

Acid strength pKₐ Inductive effect

2,2-Difluorobutyric acid (DFBA, CAS 2366-62-3) is a short-chain fluorinated carboxylic acid of molecular formula C₄H₆F₂O₂ (MW 124.09 g·mol⁻¹), in which geminal fluorine substitution at the α-carbon of the butyric acid backbone profoundly alters its electronic and lipophilic character relative to non-fluorinated and regioisomeric analogs. As a liquid at room temperature (density 1.215 g·mL⁻¹ at 25 °C), it presents a predicted pKₐ of 1.34 ± 0.10 and a calculated LogP of 1.12.

Molecular Formula C4H6F2O2
Molecular Weight 124.09 g/mol
CAS No. 2366-62-3
Cat. No. B1333956
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Difluorobutyric acid
CAS2366-62-3
Molecular FormulaC4H6F2O2
Molecular Weight124.09 g/mol
Structural Identifiers
SMILESCCC(C(=O)O)(F)F
InChIInChI=1S/C4H6F2O2/c1-2-4(5,6)3(7)8/h2H2,1H3,(H,7,8)
InChIKeySBSKRVZFWQPJID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2-Difluorobutyric Acid (CAS 2366-62-3) – Core Physicochemical & Structural Profile for Procurement Decision-Making


2,2-Difluorobutyric acid (DFBA, CAS 2366-62-3) is a short-chain fluorinated carboxylic acid of molecular formula C₄H₆F₂O₂ (MW 124.09 g·mol⁻¹), in which geminal fluorine substitution at the α-carbon of the butyric acid backbone profoundly alters its electronic and lipophilic character relative to non-fluorinated and regioisomeric analogs . As a liquid at room temperature (density 1.215 g·mL⁻¹ at 25 °C), it presents a predicted pKₐ of 1.34 ± 0.10 and a calculated LogP of 1.12 . These properties position DFBA as a strategic building block in medicinal chemistry programs requiring enhanced acidity, metabolic stability, and tunable lipophilicity .

Why Generic Substitution Is Not Advisable for 2,2-Difluorobutyric Acid: The Criticality of α-Gem-Difluoro Topology


The α-gem-difluoro motif in 2,2-difluorobutyric acid creates a unique electronic environment that cannot be replicated by regioisomeric difluoro analogs (e.g., 3,3- or 4,4-difluorobutyric acid) or structurally similar mono-fluoro carboxylic acids . Because the two fluorine atoms are positioned on the carbon directly adjacent to the carboxyl group, they exert a maximal inductive electron-withdrawing effect, which drives the pKₐ down to approximately 1.34—nearly 3.5 log units more acidic than the parent butyric acid (pKₐ ~4.82) [1]. Substitution with a different fluorination pattern or a non-fluorinated alkyl carboxylic acid of similar chain length would therefore yield a fundamentally different acid strength, charge state at physiological pH, and hydrogen-bonding profile, directly impacting molecular recognition, salt formation, and pharmacokinetic behavior of downstream derivatives [2].

Quantitative Evidence Guide: 2,2-Difluorobutyric Acid Versus Closest Structural Analogs


Acidity Enhancement: 2,2-Difluorobutyric Acid vs. Parent Butyric Acid (pKₐ Comparison)

2,2-Difluorobutyric acid exhibits a predicted pKₐ of 1.34 ± 0.10, which is approximately 3.48 log units more acidic than the parent non-fluorinated butyric acid (pKₐ 4.82 at 25 °C) [1]. This dramatic acid-strengthening arises from the strong electron-withdrawing inductive effect of the two α-fluorine atoms, which stabilize the conjugate carboxylate anion [2].

Acid strength pKₐ Inductive effect Fluorination

Lipophilicity Tuning: LogP of 2,2-Difluorobutyric Acid vs. Butyric Acid

The calculated LogP of 2,2-difluorobutyric acid is 1.12, compared to a reported LogP of approximately 0.92 for butyric acid [1]. The modest increase in lipophilicity (+0.20 log units) reflects the partially offsetting effects of fluorine-induced polarization (which can reduce LogP) and the increased polarizable surface from the C–F bonds [2].

Lipophilicity LogP Drug-likeness Fluorine effect

Metabolic Stabilization Motif: Alpha-Difluoro Protection Against CYP-Mediated Oxidation

The α-gem-difluoro substitution in 2,2-difluorobutyric acid blocks the primary site of cytochrome P450-mediated ω-oxidation that typically initiates the metabolic clearance of butyric acid derivatives [1]. Class-level evidence from matched molecular pair analyses of fluorinated carboxylic acid bioisosteres shows that α-fluorination can reduce intrinsic clearance by 2- to 10-fold depending on the specific CYP isoform and scaffold context [2]. While direct microsomal stability data for the free acid are not publicly available, this class-level inference is supported by the well-established metabolic shielding effect of α-fluorination in carboxylic acid building blocks [3].

Metabolic stability CYP450 α-Fluorination Bioisostere

Metalloprotease Inhibitor Scaffold: 2,2-Difluorobutyric Acid as a Privileged P1′ Fragment

Patent literature explicitly claims 2,2-difluorobutanoic acid as a critical structural component within a series of potent metalloprotease inhibitors (WO2001070693A2, US20030139453A1) [1] [2]. The difluoro-substituted butyric acid moiety occupies the S1′ pocket of zinc-dependent metalloproteases, contributing to binding affinity through both hydrophobic contacts and the unique electronic character of the α-difluoro group [1]. In these patent series, analogs bearing the 2,2-difluoro motif are explicitly preferred over non-fluorinated and mono-fluorinated butyric acid derivatives due to superior inhibitory potency [1].

Metalloprotease inhibitor Zinc protease Difluorobutyric acid SAR

IleRS Substrate Specificity Probing: 2,2-Difluorobutyric Acid as a Mechanistic Probe

2,2-Difluorobutyric acid is referenced in the context of isoleucyl-tRNA synthetase (IleRS) research, where IleRS misactivates nonproteinogenic norvaline (Nva) and proteinogenic valine (Val) with a 200-fold lower efficiency than its cognate substrate isoleucine . The compound serves as a fluorinated analog suitable for probing the steric and electronic determinants of IleRS substrate discrimination, a role that non-fluorinated short-chain carboxylic acids cannot fulfill due to the absence of the diagnostic ¹⁹F NMR handle and altered hydrogen-bonding capacity .

Isoleucyl-tRNA synthetase Substrate specificity Enzyme proofreading Fluorinated amino acid analog

Physical State and Handling Advantage: Liquid at Ambient Temperature vs. Solid Analogs

2,2-Difluorobutyric acid is a liquid at room temperature (melting point –41 °C, boiling point 70–72 °C at 8 mmHg), in contrast to the parent butyric acid which has a melting point of –5.1 °C but also to several higher-melting regioisomeric or protected difluoro carboxylic acid derivatives (e.g., Fmoc-(S)-2-amino-4,4-difluorobutyric acid is a solid) [1]. Its liquid state and density of 1.215 g·mL⁻¹ at 25 °C enable straightforward automated liquid handling and precise volumetric dispensing in parallel synthesis workflows .

Physical form Liquid handling Automated synthesis Procurement

Priority Application Scenarios Where 2,2-Difluorobutyric Acid (CAS 2366-62-3) Provides Verified Differentiation


Medicinal Chemistry: Designing Acidic Bioisosteres with Enhanced Metabolic Stability

Medicinal chemists seeking a carboxylic acid bioisostere that combines dramatically increased acidity (pKₐ 1.34 vs. 4.82 for butyric acid) with predicted resistance to CYP-mediated ω-oxidation should incorporate the 2,2-difluorobutyryl fragment into lead scaffolds . The class-level evidence from matched molecular pair studies of fluorinated carboxylic acid bioisosteres supports the expectation of reduced intrinsic clearance (estimated 2–10×) relative to the non-fluorinated parent [1]. This combination of electronic and metabolic differentiation makes DFBA particularly suitable for fragment-based drug design targeting enzymes with carboxylate-recognition motifs.

Metalloprotease Inhibitor Development: Privileged P1′ Building Block

Multiple patent families (WO2001070693A2, US20030139453A1) explicitly claim 2,2-difluorobutyric acid as the preferred acid fragment for constructing potent zinc-dependent metalloprotease inhibitors . Medicinal chemistry teams pursuing matrix metalloprotease (MMP) or ADAM protease targets should prioritize DFBA over non-fluorinated or mono-fluorinated butyric acid analogs to align with patent-validated SAR, thereby reducing the likelihood of suboptimal S1′ pocket occupancy.

Enzymology Tool Compounds: ¹⁹F NMR Probe for Aminoacyl-tRNA Synthetase Studies

Structural biology groups investigating substrate discrimination mechanisms in isoleucyl-tRNA synthetase (IleRS) can exploit 2,2-difluorobutyric acid as a fluorinated mechanistic probe. The ¹⁹F nucleus provides a sensitive spectroscopic handle absent in non-fluorinated carboxylic acids, enabling direct NMR monitoring of binding events, conformational changes, and proofreading activity in real time .

Automated Parallel Synthesis: Liquid-Phase Building Block for High-Throughput Chemistry

The ambient-temperature liquid state of 2,2-difluorobutyric acid (m.p. –41 °C, density 1.215 g·mL⁻¹) makes it directly compatible with automated liquid-handling platforms used in high-throughput parallel synthesis . This eliminates the solvent pre-dissolution and weighing steps required for solid carboxylic acid building blocks, streamlining library production and reducing operator exposure to corrosive reagents.

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